3-chloro-2,4-difluoro-N-methylaniline hydrochloride
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Overview
Description
3-chloro-2,4-difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H7ClF2N·HCl. This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amino group is methylated. It is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,4-difluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method is the nitration of 3-chloro-2,4-difluoroaniline, followed by reduction to form the corresponding amine. The methylation of the amine group is then carried out using methyl iodide or dimethyl sulfate under basic conditions. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-chloro-2,4-difluoro-N-methylaniline hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-difluoro-N-methylaniline hydrochloride depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The specific molecular targets and pathways involved vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,4-difluoroaniline
- 2,4-difluoroaniline
- 3-chloroaniline
Uniqueness
3-chloro-2,4-difluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, along with a methylated amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
2763750-66-7 |
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Molecular Formula |
C7H7Cl2F2N |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c1-11-5-3-2-4(9)6(8)7(5)10;/h2-3,11H,1H3;1H |
InChI Key |
CAINYUWXHVBDIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)F)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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